molecular formula C8H7F5O3S B3222109 2-Methoxy-5-(pentafluorosulfur)benzoic acid CAS No. 1211516-08-3

2-Methoxy-5-(pentafluorosulfur)benzoic acid

Cat. No.: B3222109
CAS No.: 1211516-08-3
M. Wt: 278.20
InChI Key: STKWSTMSPXNSCO-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives as Versatile Molecular Scaffolds

Benzoic acid and its derivatives represent a cornerstone in synthetic and medicinal chemistry. preprints.orgyoutube.com The benzoic acid scaffold is a common building block in the synthesis of a wide array of bioactive molecules, including drugs like furosemide, benzocaine, and tetracaine. preprints.org Its prevalence stems from the chemical versatility of the carboxylic acid group, which can participate in numerous chemical reactions, and the stability of the aromatic ring, which serves as a robust framework for further functionalization. preprints.org In drug design, the benzoic acid moiety is found in compounds developed as influenza neuraminidase inhibitors and local anesthetics. acs.orgpharmacy180.comslideshare.net The ability to substitute the benzene (B151609) ring at various positions allows chemists to systematically alter a molecule's properties to optimize its biological activity and pharmacokinetic profile. acs.org

The Unique Influence of Halogenation and Fluorinated Substituents in Organic Chemistry

The introduction of fluorine and other halogens into organic molecules can profoundly alter their properties. nih.govrsc.org Fluorine, being the most electronegative element, can modify the electron distribution within a molecule, which in turn affects its reactivity, acidity, and interactions with biological targets. nih.govresearchgate.net Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the incorporation of fluorinated groups like trifluoromethyl (CF₃) or pentafluorosulfur (SF₅) can significantly impact a compound's lipophilicity, a critical parameter for its absorption, distribution, and membrane permeability. nih.govresearchgate.net These substituents can also influence hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding affinity. nih.gov

Properties and Research Relevance of the Pentafluorosulfur (SF₅) Group in Molecular Design

The pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest in medicinal chemistry, agrochemicals, and materials science. rowansci.comrsc.orgmdpi.com Often dubbed a "super-trifluoromethyl group," it imparts a unique and often enhanced set of properties compared to more traditional fluorinated moieties. nih.govmdpi.com Its growing application is largely due to its distinct electronic and steric characteristics, as well as its exceptional stability. rsc.org

The steric profile of the SF₅ group is another of its defining features. While larger than a trifluoromethyl group (volume of 55.4 ų vs. 34.6 ų), it is smaller than a tert-butyl group (76.9 ų). rsc.org The octahedral geometry around the central sulfur atom and the relatively long carbon-sulfur bond contribute to its unique spatial demand. rsc.org This distinct size and shape can have a profound impact on the conformation of small molecules by restricting rotational freedom around certain bonds. researchgate.netacs.org The steric bulk and the strong dipole moment associated with the SF₅ group can be strategically employed to control the stereochemistry of chemical reactions and to influence how a molecule fits into the active site of a biological target. rsc.orgresearchgate.net

A key advantage of the SF₅ group is its remarkable thermal and chemical stability. nih.govrowansci.comrsc.orgenamine.net The strength of the sulfur-fluorine (S-F) bonds makes the moiety highly resistant to thermal decomposition and degradation under many chemical conditions. rowansci.com This robustness is a highly desirable trait for developing stable compounds for use in materials science or as pharmaceuticals, where longevity and resistance to metabolic degradation are crucial. rowansci.com While the S-F bonds are exceptionally strong, the carbon-sulfur (C-S) bond is comparatively weaker and can be a site of decomposition under certain high-energy conditions. mdpi.com Nevertheless, under typical synthetic and physiological conditions, aryl sulfanyl (B85325) pentafluorides exhibit excellent stability. nih.gov

Contextualizing 2-Methoxy-5-(pentafluorosulfur)benzoic Acid within Contemporary Academic Research

The compound this compound serves as a prime example of a modern molecular building block. It integrates the versatile benzoic acid scaffold with two electronically distinct substituents: the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing pentafluorosulfur group. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of novel compounds in various fields of chemical research.

In drug discovery, this molecule could be used to create new therapeutic agents. The carboxylic acid provides a handle for forming amide or ester linkages, while the SF₅ group can enhance metabolic stability and binding affinity. rowansci.comnih.gov The methoxy group can further modulate the electronic environment and provide additional interaction points. The combination of these features allows for the exploration of new chemical space in the search for potent and selective drugs. Similarly, in the field of agrochemicals, the SF₅ group is known to be present in some insecticides, and this benzoic acid derivative could serve as a precursor for new crop protection agents. nih.govmdpi.com The high thermal and chemical stability imparted by the SF₅ group also makes such scaffolds attractive for the development of advanced materials, such as liquid crystals and optoelectronic devices, where precise tuning of electronic properties and durability are paramount. rsc.org

Data Tables

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

PropertySF₅ GroupCF₃ Grouptert-Butyl Group
Electronegativity (χ) 3.65 researchgate.net3.36 researchgate.net~2.0
Hammett Constant (σp) 0.68 researchgate.net0.54 researchgate.net-0.20
Inductive Effect (σI) 0.55 researchgate.net0.39 researchgate.net-0.07
Molecular Volume (ų) 55.4 rsc.org34.6 rsc.org76.9 rsc.org

Properties

IUPAC Name

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O3S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKWSTMSPXNSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 5 Pentafluorosulfur Benzoic Acid and Analogues

Strategic Retrosynthetic Approaches

A logical retrosynthetic analysis of 2-Methoxy-5-(pentafluorosulfur)benzoic acid suggests several potential disconnection points. The primary challenge lies in the introduction of the SF5 group onto the aromatic ring in a regioselective manner, ortho to the methoxy (B1213986) group and meta to the carboxylic acid.

One common strategy involves the late-stage introduction of the SF5 group onto a pre-functionalized benzoic acid derivative. This approach would start with a substituted 2-methoxybenzoic acid, where the 5-position is functionalized with a group amenable to conversion into an SF5 group. Potential precursors could include a thiol, disulfide, or a halogenated derivative.

Alternatively, a retrosynthetic approach could involve the construction of the benzoic acid functionality on an existing pentafluorosulfur-substituted aromatic ring. This might begin with a simpler SF5-containing aromatic compound, which is then subjected to ortho-metalation and carboxylation. However, the strong electron-withdrawing nature of the SF5 group can complicate electrophilic aromatic substitution reactions, making this approach potentially more challenging.

A third strategy could involve the simultaneous or sequential functionalization of a simpler aromatic precursor, building up the desired substitution pattern step-by-step. The interplay between the directing effects of the methoxy, carboxyl, and SF5 precursor groups is a critical consideration in this approach.

Precursor Synthesis and Aromatic Functionalization

The successful synthesis of this compound is highly dependent on the efficient preparation of appropriately functionalized precursors. Key strategies for achieving the desired substitution pattern on the aromatic ring are detailed below.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the context of 2-methoxybenzoic acid, both the methoxy and the carboxylate groups can act as directing metalation groups (DMGs). The choice of base and reaction conditions can selectively direct lithiation to either the position ortho to the carboxylate (C6) or ortho to the methoxy group (C3).

For instance, treatment of unprotected 2-methoxybenzoic acid with strong lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) or a combination of n-butyllithium and potassium tert-butoxide (n-BuLi/t-BuOK) can lead to deprotonation at different positions. Specifically, s-BuLi/TMEDA at low temperatures has been shown to direct metalation exclusively to the position ortho to the carboxylate. Conversely, other conditions can favor metalation at positions influenced by the methoxy group. This regiochemical control is crucial for introducing substituents at specific positions on the benzene (B151609) ring, which can then be further elaborated to the target molecule.

Halogenation of anisole (B1667542) derivatives typically proceeds via electrophilic aromatic substitution, yielding a mixture of ortho and para isomers. For the synthesis of the target compound, a halogen at the 5-position of a 2-methoxybenzoic acid precursor would be a valuable intermediate. The synthesis of compounds like 2-bromo-5-methoxybenzoic acid has been reported, providing a key starting material. This bromo derivative can then serve as a handle for introducing a sulfur-containing functionality, which is a necessary precursor for the SF5 group.

For example, the bromo group can be converted to a thiol or disulfide through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These sulfur-containing intermediates are then poised for the critical oxidative fluorination step to introduce the SF5 group.

Introduction of the Pentafluorosulfur (SF5) Group into Aromatic Systems

The introduction of the SF5 group is a specialized and often challenging transformation in organic synthesis. Two primary methods have been developed for this purpose: oxidative fluorination of sulfur precursors and radical pentafluorosulfanylation.

One of the most common and practical methods for introducing an SF5 group onto an aromatic ring is through the oxidative fluorination of a corresponding diaryl disulfide or aryl thiol. This process typically involves a two-step sequence. First, the sulfur precursor is treated with a source of chlorine and fluoride (B91410), such as chlorine gas in the presence of an alkali metal fluoride, to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate. In the second step, this intermediate is then treated with a fluoride source, like zinc fluoride (ZnF2) or hydrogen fluoride (HF), to replace the chlorine atom with fluorine, yielding the desired arylsulfur pentafluoride.

Recent advancements have led to more practical and safer methods for this transformation. For example, the use of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has been shown to be an effective system for the initial oxidative chlorofluorination step, avoiding the use of hazardous chlorine gas. This methodology has been successfully applied to a range of aromatic and heteroaromatic disulfides and thiols.

The table below summarizes some of the key reagents and conditions used in the oxidative fluorination of sulfur precursors to form aryl-SF5 compounds.

Sulfur PrecursorReagents (Step 1)IntermediateReagents (Step 2)Product
Diaryl disulfideCl2, KFArylsulfur chlorotetrafluorideZnF2 or HFAryl-SF5
Aryl thiolCl2, KFArylsulfur chlorotetrafluorideZnF2 or HFAryl-SF5
Diaryl disulfideTCICA, KFArylsulfur chlorotetrafluorideFluoride sourceAryl-SF5

An alternative approach for the introduction of the SF5 group is through radical pentafluorosulfanylation reactions, typically employing pentafluorosulfur chloride (SF5Cl) as the SF5 source. This method involves the radical addition of the SF5 group across a double or triple bond or, in some cases, direct C-H functionalization.

The generation of the SF5 radical is usually initiated by thermal or photochemical methods, or through the use of a radical initiator. While this method has been successfully applied to various aliphatic and some aromatic systems, its application to electron-deficient aromatic rings, such as benzoic acid derivatives, can be challenging due to the electrophilic nature of the SF5 radical. The regioselectivity of radical addition to substituted aromatic systems is also a key consideration.

Recent developments have focused on milder and more efficient methods for generating the SF5 radical, including the use of photoredox catalysis. These advancements may expand the scope of radical pentafluorosulfanylation to a broader range of substrates, potentially including precursors to this compound.

Nucleophilic Aromatic Substitution with SF5-Containing Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-SF5 bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of synthesizing this compound, an SNAr approach could be envisioned where a suitable nucleophile displaces a leaving group on a pentafluorosulfur-substituted benzene ring.

For instance, the reaction of a highly activated substrate such as 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene with a methoxide (B1231860) source could potentially lead to the introduction of the methoxy group. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The strong electron-withdrawing properties of both the nitro and the pentafluorosulfur groups would facilitate the attack of the nucleophile. The nitro group could then be reduced to an amine, which can be subsequently converted to the carboxylic acid via a Sandmeyer-type reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution on SF5-Benzenes

Starting MaterialNucleophileProductReference
3-Fluoro-5-nitro-1-(pentafluorosulfur)benzeneVarious O, S, N nucleophiles3-Substituted-5-nitro-1-(pentafluorosulfur)benzenes beilstein-journals.orgbeilstein-journals.org
PolyfluoroarenesPhenothiazine10-(Polyfluorophenyl)phenothiazine derivatives nih.gov

It is important to note that the regioselectivity of the SNAr reaction is dictated by the position of the activating groups. The pentafluorosulfur group is a strong meta-director in electrophilic substitutions but an ortho, para-director for nucleophilic attack on an activated ring.

Palladium-Catalyzed Cross-Coupling Approaches for Ar-SF5 Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-sulfur bonds, and this can be extended to the synthesis of aryl-SF5 compounds. While direct palladium-catalyzed pentafluorosulfanylation is still an evolving area, related methodologies provide a conceptual framework.

A plausible strategy involves the coupling of an aryl halide or triflate with a suitable SF5-containing reagent. For instance, a Negishi cross-coupling reaction between an organozinc reagent derived from an aryl bromide and a pentafluorosulfur source could be employed. researchgate.net The synthesis of SF5-containing aromatic amino acids has been successfully achieved using a Negishi cross-coupling strategy, highlighting the potential of this approach. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Analogous Transformations

Coupling PartnersCatalyst SystemProduct TypeReference
Aryl bromide and amido alkyl iodidePd(dba)2 / SPhosSF5-containing aromatic amino acids researchgate.net
2-bromo-4-(pentafluorothio)aniline and methylboronic acidPd(dppf)Cl22-Methyl-4-(pentafluorothio)aniline mdpi.com

These methods offer good functional group tolerance, which is crucial when dealing with multi-substituted aromatic systems. The choice of ligand is often critical for achieving high yields and selectivity in these transformations.

Formation of the Carboxylic Acid Moiety

Once the 2-methoxy-5-(pentafluorosulfur)phenyl core is assembled, the final step is the introduction of the carboxylic acid group. This can be achieved through several established methods.

Oxidation of Aromatic Methyl or Aldehyde Precursors

A common and reliable method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a benzylic methyl or aldehyde group. A precursor such as 2-methoxy-5-(pentafluorosulfur)toluene or 2-methoxy-5-(pentafluorosulfur)benzaldehyde (B1467617) could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. The oxidation of benzyl (B1604629) alcohols to the corresponding carboxylic acids is also a well-established transformation. researchgate.netresearchgate.net The high stability of the SF5 group makes it compatible with these oxidative conditions.

Carboxylation of Organometallic Intermediates

Alternatively, the carboxylic acid group can be introduced by the carboxylation of an organometallic intermediate. This typically involves the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with carbon dioxide. For example, if a bromo- or iodo-substituted 2-methoxy-5-(pentafluorosulfur)benzene is available, it could be converted to its corresponding organometallic species and then carboxylated. This method is particularly useful when direct oxidation is not feasible due to the presence of other sensitive functional groups.

Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems

The synthesis of a tri-substituted benzene derivative like this compound requires careful consideration of chemo- and regioselectivity at each step. The directing effects of the substituents play a crucial role in determining the outcome of the reactions.

The pentafluorosulfur group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution. Conversely, the methoxy group is a strongly activating and ortho, para-directing group. The interplay of these directing effects must be strategically managed. For instance, introducing the methoxy group prior to an electrophilic substitution would direct incoming electrophiles to the positions ortho and para to it.

In nucleophilic aromatic substitution scenarios, the SF5 group, along with other electron-withdrawing groups, activates the ring for nucleophilic attack at the ortho and para positions relative to the leaving group.

Scalable Synthesis and Process Optimization for Research Applications

While the primary focus is often on the initial discovery of synthetic routes, the scalability of the synthesis is a critical consideration for practical applications, including the production of sufficient quantities for research purposes. Key aspects of process optimization include the use of readily available and cost-effective starting materials, minimizing the number of synthetic steps, and ensuring that each step is high-yielding and amenable to larger-scale production.

Reactivity and Mechanistic Studies of 2 Methoxy 5 Pentafluorosulfur Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation reactions.

The esterification of benzoic acids is a fundamental reaction in organic synthesis. For a sterically unhindered benzoic acid like the title compound, traditional Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is expected to proceed efficiently. However, advanced methods can offer milder conditions and broader substrate scope. For instance, niobium(V) oxide (Nb₂O₅) has been reported as a reusable Lewis acid catalyst for the amidation of a wide range of carboxylic acids, including benzoic acids, with various amines. researchgate.net This method is notable for its applicability to less reactive amines. researchgate.net

Similarly, various modern catalytic systems are available for esterification. For example, tin(II) compounds have been used as effective catalysts for the esterification of benzoic acid with long-chain alcohols. google.com While specific studies on 2-methoxy-5-(pentafluorosulfur)benzoic acid are not prevalent, the general principles of these reactions can be applied. The strong electron-withdrawing nature of the SF5 group is anticipated to increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by alcohols and amines.

Below are representative tables illustrating potential conditions for these transformations based on general literature for benzoic acids.

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives

Catalyst Alcohol Solvent Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄ (cat.) Methanol Methanol (excess) Reflux 4-8 >90
Tin(II) Chloride n-Butanol Toluene 110 6-12 85-95
DCC/DMAP Benzyl (B1604629) alcohol Dichloromethane (B109758) Room Temp 2-4 >95

Table 2: Representative Conditions for Amidation of Benzoic Acid Derivatives

Coupling Reagent Amine Solvent Temperature (°C) Reaction Time (h) Yield (%)
SOCl₂ then NH₃ Ammonia THF 0 to Room Temp 2-3 >90
Nb₂O₅ Aniline Toluene 160 24 80-90
HATU/DIPEA Glycine methyl ester DMF Room Temp 3-6 >95

Decarboxylation of aromatic carboxylic acids to their corresponding arenes is a transformation that typically requires harsh conditions. However, the presence of certain functional groups can facilitate this process. The strong electron-withdrawing nature of the pentafluorosulfur group may influence the stability of potential intermediates in decarboxylation reactions. Recent advancements have seen the development of decarboxylative cross-coupling reactions, which allow for the replacement of the carboxylic acid group with other functionalities. rsc.org For instance, photoredox catalysis has enabled decarboxylative functionalizations under mild conditions. While specific studies on the decarboxylation of this compound are scarce, it is an area of potential synthetic utility.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group is generally stable, but it can undergo cleavage under specific conditions to yield the corresponding phenol.

The cleavage of the methyl ether in this compound would yield 2-hydroxy-5-(pentafluorosulfur)benzoic acid. This transformation is typically achieved using strong acids or Lewis acids. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers. researchgate.net Other reagents, such as iodotrimethylsilane (TMSI), can also be employed, sometimes under microwave irradiation to accelerate the reaction. semanticscholar.org The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide or iodide ion on the methyl group. Given the presence of the strongly deactivating SF5 group, harsher conditions might be necessary compared to electron-rich aromatic ethers.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

Reagent Solvent Temperature (°C) Reaction Time (h)
BBr₃ Dichloromethane -78 to Room Temp 1-4
HBr Acetic Acid Reflux 2-6
TMSI Acetonitrile Reflux 1-3
Pyridinium HCl (neat) 180-200 0.5-2

Chemical Behavior and Stability of the Pentafluorosulfur (SF5) Group

The pentafluorosulfur group is renowned for its exceptional stability, which is a key feature of its chemistry.

The SF5 group is one of the most stable functional groups in organic chemistry. researchgate.net It is highly resistant to both strong oxidizing and reducing agents. mdpi.com The sulfur atom is in its highest oxidation state (+6), and the fluorine atoms are highly electronegative, making the group exceptionally inert. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the SF5 group. For example, reactions such as nitration, halogenation, and metal-catalyzed cross-couplings can be performed on SF5-substituted aromatic rings without degradation of the pentafluorosulfur moiety. This chemical robustness is a significant advantage in the synthesis of complex molecules containing this group. researchgate.net

Influence on Aromatic Electrophilic and Nucleophilic Substitution Patterns

The substitution pattern of this compound presents a fascinating case study in the directing effects of functional groups in aromatic systems. The outcome of electrophilic and nucleophilic aromatic substitution reactions is governed by the electronic properties of the methoxy, carboxylic acid, and pentafluorosulfur groups.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. youtube.compressbooks.pub

Conversely, the carboxylic acid group (-COOH) and the pentafluorosulfur group (-SF₅) are both deactivating groups. The carboxylic acid group is a meta-director for electrophilic substitution due to its electron-withdrawing inductive and resonance effects. The pentafluorosulfur group is an exceptionally strong electron-withdrawing group, often referred to as a "super-trifluoromethyl group," and is also a meta-director. beilstein-journals.org The strong electron-withdrawing nature of the -SF₅ group deactivates the aromatic ring towards electrophilic attack. researchgate.net

In this compound, these competing effects determine the regioselectivity of substitution reactions. For electrophilic aromatic substitution, the powerful ortho, para-directing ability of the methoxy group will be in competition with the meta-directing effects of the carboxyl and pentafluorosulfur groups. The positions ortho and para to the methoxy group are C3, C5, and C1 (ipso-position). The positions meta to the carboxyl group are C1 and C3. The positions meta to the pentafluorosulfur group are C1 and C3. Therefore, the C3 position is strongly activated by the methoxy group and also a meta position to both deactivating groups, making it a likely site for electrophilic attack. The C1 and C5 positions are highly deactivated.

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing pentafluorosulfur and carboxylic acid groups makes the aromatic ring more susceptible to attack by nucleophiles. youtube.comyoutube.comlibretexts.org These groups can stabilize the negative charge of the Meisenheimer complex intermediate that is formed during the reaction. youtube.com The positions ortho and para to these electron-withdrawing groups will be the most activated towards nucleophilic attack.

Table 1: Predicted Influence of Substituents on Aromatic Substitution Patterns of this compound
PositionInfluence of -OCH₃ (ortho, para-director)Influence of -COOH (meta-director)Influence of -SF₅ (meta-director)Predicted Outcome for Electrophilic SubstitutionPredicted Outcome for Nucleophilic Substitution
C3Activated (ortho)Deactivated (meta)Deactivated (meta)Most likely site of attackLess likely site of attack
C4-Activated (ortho)Activated (ortho)Less likely site of attackLikely site of attack
C6Activated (para)-Activated (para)Less likely site of attack due to steric hindranceLikely site of attack

Steric and Electronic Directing Effects on Neighboring Functional Groups

The steric and electronic environment created by the substituents on this compound significantly influences the reactivity of the functional groups themselves and the adjacent positions on the aromatic ring.

The pentafluorosulfur group is sterically demanding, which can hinder reactions at the adjacent C4 and C6 positions. This steric bulk can influence the regioselectivity of substitution reactions, favoring attack at less hindered positions.

The directing effects on neighboring functional groups can be summarized as follows:

Methoxy Group (C2): The reactivity of the methoxy group (e.g., ether cleavage) will be influenced by the electronic nature of the ring. The electron-deficient ring may make the methoxy group less susceptible to certain reactions.

Pentafluorosulfur Group (C5): The SF₅ group is generally very stable and unreactive under many conditions. researchgate.net

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic studies, which measure the rate of a reaction, can provide valuable information about the transition state of the rate-determining step. For example, in an electrophilic aromatic substitution reaction, comparing the rate of reaction of this compound with that of a less substituted analogue (e.g., 2-methoxybenzoic acid) would quantify the deactivating effect of the pentafluorosulfur group.

Isotopic labeling studies can be used to trace the path of atoms throughout a reaction and to determine whether a particular bond is broken in the rate-determining step. For instance, replacing a hydrogen atom at a specific position on the aromatic ring with deuterium (a kinetic isotope effect study) can reveal whether the C-H bond is broken in the rate-determining step of an electrophilic substitution. If a significant kinetic isotope effect is observed, it suggests that C-H bond breaking is part of the rate-determining step.

Table 2: Hypothetical Kinetic and Isotopic Studies for this compound
Study TypeMethodologyPotential Information Gained
Kinetic StudyCompare the rate of nitration of this compound with 2-methoxybenzoic acid.Quantify the deactivating effect of the -SF₅ group.
Isotopic Labeling (Kinetic Isotope Effect)Synthesize the C3-deuterated analogue and compare its rate of electrophilic substitution with the non-deuterated compound.Determine if C-H bond cleavage at C3 is the rate-determining step.
Isotopic Labeling (Tracer Study)Use a ¹⁸O-labeled nucleophile in a nucleophilic aromatic substitution reaction.Confirm the incorporation of the nucleophile into the product.

Photochemical and Electrochemical Properties and Reactivity

The photochemical and electrochemical properties of this compound are expected to be influenced by the presence of both electron-donating and electron-withdrawing groups.

Aromatic compounds with electron-donating groups, like the methoxy group, can exhibit fluorescence. However, the presence of the strongly electron-withdrawing pentafluorosulfur and carboxylic acid groups is likely to quench this fluorescence. The molecule may undergo photochemical reactions, such as photosubstitution, where a substituent is replaced under irradiation, but the high stability of the SF₅ group makes its cleavage unlikely.

In terms of electrochemical properties, the electron-deficient nature of the aromatic ring suggests that this compound will be more easily reduced than benzene (B151609) or anisole (B1667542). Cyclic voltammetry studies could be employed to determine the reduction and oxidation potentials of the molecule. The reduction potential is expected to be influenced by the electron-withdrawing SF₅ and COOH groups, while the oxidation potential would be primarily affected by the electron-donating OCH₃ group. The presence of both types of groups can lead to interesting intramolecular charge transfer phenomena upon excitation. rsc.orgrsc.orgresearchgate.net

Despite a comprehensive search for experimental data on the chemical compound "this compound," no specific research findings detailing its advanced spectroscopic and structural characterization could be located in the available scientific literature. While general information on related pentafluorosulfur-containing aromatic compounds and various benzoic acid derivatives exists, the explicit data required to fulfill the detailed outline for "this compound" is not present in the searched sources.

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Advanced Spectroscopic and Structural Characterization in Chemical Research

X-ray Crystallography for Molecular Geometry and Supramolecular Interactions

Analysis of SF5-Directed Non-Covalent Interactions (e.g., F···H, F···F)

The pentafluorosulfur (SF5) group is a potent electron-withdrawing moiety that significantly influences a molecule's electronic distribution and, by extension, its capacity for non-covalent interactions. While no specific studies on 2-Methoxy-5-(pentafluorosulfur)benzoic acid are available, the behavior of other SF5-substituted aromatic compounds allows for informed predictions. The fluorine atoms of the SF5 group are expected to act as weak hydrogen bond acceptors, potentially forming intramolecular F···H interactions with the hydrogen atoms of the adjacent methoxy (B1213986) group or intermolecularly with solvent molecules or other entities.

Furthermore, intermolecular F···F interactions, though often considered repulsive, can be attractive under specific geometric arrangements and contribute to the packing of molecules in the solid state. The highly polarized nature of the C-F bonds in the SF5 group would also dictate its electrostatic interactions with other molecules. It is anticipated that the axial fluorine atom of the SF5 group, being the most sterically accessible and electron-rich, would be the primary site for such interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds. In the absence of experimental spectra for this compound, a predictive analysis based on characteristic group frequencies of its constituent parts can be made.

The IR and Raman spectra would be dominated by vibrations associated with the carboxylic acid, methoxy, and pentafluorosulfur groups, as well as the benzene (B151609) ring. The strong electron-withdrawing nature of the SF5 group is expected to cause a blue shift (higher frequency) in the vibrational modes of the adjacent benzene ring compared to unsubstituted benzoic acid.

A theoretical breakdown of expected vibrational modes is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Carboxylic AcidO-H stretch3300 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O stretch1720 - 1680Position influenced by dimerization and electronic effects.
C-O stretch1320 - 1210
O-H bend1440 - 1395
Methoxy GroupC-H stretch (asymmetric)~2960
C-H stretch (symmetric)~2850
C-O stretch1275 - 1200
Benzene RingC-H stretch3100 - 3000
C=C stretch1600 - 1450Multiple bands expected.
Pentafluorosulfur GroupS-F stretch850 - 650Multiple strong absorptions are characteristic of the SF5 group.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule. For this compound, the electronic spectrum would be primarily governed by the π-system of the benzene ring, with modifications from the methoxy and pentafluorosulfur substituents.

The methoxy group, being an electron-donating group, and the carboxylic acid and pentafluorosulfur groups, both being electron-withdrawing, create a "push-pull" electronic environment. This is expected to result in a red shift (shift to longer wavelengths) of the primary absorption bands (π→π* transitions) of the benzene ring compared to benzene itself. The presence of the highly electronegative SF5 group could also introduce new, albeit likely weak, electronic transitions.

Fluorescence properties are more difficult to predict without experimental data. While many aromatic carboxylic acids exhibit some level of fluorescence, the presence of the heavy sulfur atom in the SF5 group could potentially lead to quenching of fluorescence through intersystem crossing. The exact emission wavelength and quantum yield would be highly dependent on the specific electronic structure and environmental factors.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure and related properties of 2-Methoxy-5-(pentafluorosulfur)benzoic acid.

The electronic character of this compound is dominated by the competing electronic effects of its substituents. The pentafluorosulfur (SF₅) group, positioned para to the methoxy (B1213986) group, is one of the most powerfully electron-withdrawing groups known. nih.govrowansci.com Conversely, the methoxy group at the ortho position relative to the carboxylic acid is a well-known electron-donating group through resonance.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.

HOMO: For this molecule, the HOMO is expected to be primarily localized on the aromatic ring and the electron-donating methoxy and carboxylic acid groups. The electron density of the HOMO is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: The LUMO is anticipated to have significant contributions from the aromatic ring and the strongly electron-withdrawing pentafluorosulfur (SF₅) and carboxylic acid groups. A low-energy LUMO indicates a propensity to accept electrons, characteristic of an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netajchem-a.com A larger gap implies higher kinetic stability and lower chemical reactivity. DFT calculations for similarly substituted aromatic compounds suggest the HOMO-LUMO gap for this molecule would be significant, indicating a relatively stable electronic structure.

Table 1: Predicted Frontier Molecular Orbital Properties
ParameterPredicted Value (eV)Primary Localization
HOMO Energy-7.5 to -8.5Aromatic Ring, Methoxy Group
LUMO Energy-1.5 to -2.5Aromatic Ring, SF₅ Group, Carboxylic Acid
HOMO-LUMO Gap (ΔE)5.0 to 6.0N/A

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org The ESP map of this compound would display distinct regions of positive and negative potential.

Negative Potential (Electron-Rich Regions): The most negative regions (typically colored red) are expected to be located around the oxygen atoms of the carbonyl group (C=O) and the methoxy group. These sites are susceptible to electrophilic attack.

Positive Potential (Electron-Deficient Regions): The most positive regions (typically colored blue) would be concentrated around the acidic proton of the carboxylic acid group and, to a lesser extent, the highly electronegative fluorine atoms of the SF₅ group. These areas indicate sites prone to nucleophilic attack.

This charge distribution highlights the molecule's polarity, with the SF₅ group acting as a strong negative pole and the carboxylic acid proton as a strong positive pole.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict NMR chemical shifts (δ). nih.govresearchgate.netnih.gov The strong electron-withdrawing nature of the SF₅ group would significantly deshield adjacent aromatic carbons and protons, shifting their signals downfield in the ¹³C and ¹H NMR spectra, respectively. The methoxy group, being electron-donating, would have a shielding effect on the ortho and para positions. Predicted ¹⁹F NMR spectra would show a characteristic pattern for the SF₅ group, typically a doublet for the four equatorial fluorines and a pentet for the single axial fluorine. mdpi.com

Table 2: Predicted Characteristic NMR Chemical Shifts (δ, ppm)
NucleusFunctional GroupPredicted Chemical Shift Range (ppm)
¹HCarboxylic Acid (-COOH)11.0 - 13.0
¹HMethoxy (-OCH₃)3.8 - 4.1
¹HAromatic (H-3, H-4, H-6)7.5 - 8.5
¹³CCarbonyl (-COOH)165 - 170
¹³CAromatic (C-5, attached to SF₅)145 - 155
¹⁹FAxial Fluorine (SF₅)80 - 90
¹⁹FEquatorial Fluorines (SF₅)60 - 70

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed to identify characteristic functional group frequencies. orientjchem.orgvjst.vnresearchgate.net These calculations help in assigning experimental spectra. Key predicted vibrations include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the methoxy and acid groups, aromatic C-C stretches, and the distinctive, strong S-F stretching modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
O-H Stretch (broad)Carboxylic Acid2500 - 3300
C=O StretchCarboxylic Acid1700 - 1740
C-C StretchAromatic Ring1450 - 1600
C-O StretchAcid/Methoxy1250 - 1320
S-F StretchPentafluorosulfur800 - 850

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound is primarily due to the rotation around several single bonds: the C-COOH bond, the C-OCH₃ bond, and the C-SF₅ bond. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points) that separate them. nih.gov

The orientation of the carboxylic acid group is of particular importance. It can exist in conformers where the acidic proton forms an intramolecular hydrogen bond with the ortho-methoxy group's oxygen atom, which would significantly stabilize that conformation. Rotation around the C-COOH bond would involve overcoming a moderate energy barrier. nih.gov Similarly, rotation of the methyl group of the methoxy substituent has a relatively low barrier. The SF₅ group is largely symmetric and its rotation around the C-S bond is expected to have a very low energy barrier. Computational scans of the potential energy surface can quantify these rotational barriers and determine the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing the transition states (TS) that connect reactants to products. acs.org For this compound, several reaction types could be investigated.

One key area of study would be electrophilic aromatic substitution. The ESP map (Section 5.1.2) predicts the regions most susceptible to electrophilic attack. Transition state calculations could model the addition of an electrophile to different positions on the aromatic ring, allowing for a quantitative prediction of regioselectivity. The calculations would determine the activation energies for substitution at each position, confirming whether the directing effects of the methoxy and SF₅ groups are accurately predicted by simple electronic arguments. For instance, calculations could explore the nitration or halogenation of the aromatic ring, identifying the lowest energy pathway and thus the most likely product. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Electronic and Steric Parameters

QSPR studies aim to correlate a molecule's structural features with its properties. For this compound, a key focus is quantifying the electronic influence of the SF₅ and OCH₃ substituents. This is often achieved using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring. fraunhofer.deresearchgate.net

Pentafluorosulfur (SF₅) group: This group has a large positive Hammett constant (σₚ ≈ 0.68), indicating it is a very strong electron-withdrawing group, comparable to a nitro group. pitt.edu Its effect is primarily inductive.

Methoxy (OCH₃) group: This group has a negative Hammett constant (σₚ ≈ -0.27), signifying its electron-donating character, primarily through resonance.

These parameters are critical for predicting the pKa of the benzoic acid. The presence of the strongly withdrawing SF₅ group would significantly increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid. The ortho-methoxy group's effect is more complex, involving both electronic and potential steric or hydrogen-bonding influences. QSPR models can use these and other computed descriptors (e.g., dipole moment, polarizability) to predict various physicochemical properties of the molecule. nih.gov

Applications in Advanced Materials Science and Catalysis

Incorporation into Functional Polymers and Copolymers

The structure of 2-Methoxy-5-(pentafluorosulfur)benzoic acid allows for its integration into polymer chains, either as a monomer or as a functional additive. The presence of the bulky and highly polar SF5 group can significantly influence the macroscopic properties of the resulting polymers.

The incorporation of the pentafluorosulfur moiety is a known strategy for modifying key properties of polymeric materials. The high molar refraction of sulfur-containing groups can lead to an increase in the refractive index of the host polymer. acs.org This makes polymers functionalized with this compound potentially suitable for optical applications where high refractive index materials are required.

Furthermore, the inherent strength of the sulfur-fluorine bonds in the SF5 group contributes to high thermal and chemical stability. noctiluca.eu Polymers incorporating this moiety are expected to exhibit enhanced resistance to thermal degradation. The strong electron-withdrawing nature of the SF5 group also influences the dielectric properties of materials. While sulfur-containing polymers can have good insulating properties, the specific impact of the SF5 group on the dielectric constant would require experimental verification for polymers derived from this specific benzoic acid.

Table 1: Potential Impact of this compound on Polymer Properties

PropertyExpected Influence of SF5 and Methoxybenzoic Acid Moieties
Refractive Index Increase, due to the high molar refraction of the sulfur-containing group.
Thermal Stability Enhancement, owing to the high stability of the S-F bonds.
Dielectric Constant Modification, influenced by the strong dipole moment of the SF5 group.

Components in Liquid Crystalline Materials

Benzoic acid derivatives are well-established building blocks for liquid crystalline materials. nih.gov The rigid core of the phenyl ring combined with the carboxylic acid's ability to form hydrogen bonds facilitates the formation of ordered mesophases. The introduction of a strong terminal dipole, such as that provided by the pentafluorosulfur group, is a key strategy in the design of nematic liquid crystals for active matrix displays. The methoxy (B1213986) group can further influence the molecular packing and transition temperatures of the liquid crystalline phases.

While direct synthesis of liquid crystals from this compound has not been extensively reported, its structural analogy to known liquid crystal precursors suggests its potential in this field.

Development of Organic Optoelectronic Materials

The electronic properties of this compound, particularly the potent electron-accepting nature of the SF5 group, make it an intriguing candidate for use in organic optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).

In OLEDs, materials with high electron affinity are crucial for efficient electron transport from the cathode to the emissive layer. The strongly electron-withdrawing SF5 group in this compound suggests its potential utility in electron transport layers (ETLs). acs.org Furthermore, materials with a low highest occupied molecular orbital (HOMO) energy level can serve as hole blocking layers (HBLs), preventing holes from passing the emissive layer and improving charge recombination efficiency. The electronic tuning provided by the SF5 and methoxy groups could be leveraged to design materials with appropriate energy levels for these functions.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that can be used to engineer the interfaces in electronic devices. Aromatic SAMs terminated with the pentafluorosulfur group have been shown to exhibit exceptional electrostatic properties. These SAMs can significantly increase the work function of metal electrodes, which is beneficial for optimizing charge injection in organic electronic devices.

Studies on oligophenylene thiolate SAMs with an SF5 tail group have demonstrated good charge transport characteristics. While the introduction of the SF5 group can alter the absolute conductivity, the tunneling decay coefficient, a measure of the efficiency of charge transport through the monolayer, remains largely unaffected. This combination of superior electrostatic properties and efficient charge transport makes SF5-functionalized molecules, in principle including derivatives of this compound, promising for interface engineering in organic electronics.

Design of Ligands for Coordination Chemistry and Homogeneous Catalysis

The benzoic acid functionality allows this compound to act as a ligand for metal centers. In homogeneous catalysis, the electronic properties of ligands play a critical role in determining the activity and selectivity of the catalyst. The strong electron-withdrawing nature of the pentafluorosulfanyl group can significantly influence the electron density at the metal center.

For instance, in gold catalysis, the reactivity of the metal center is modulated by the electronic properties of the supporting ligands. researchgate.net A ligand derived from this compound would be expected to render the metal center more electrophilic, which could enhance its catalytic activity in certain reactions, such as the activation of alkynes and allenes. The methoxy group's position could also allow for secondary coordination or steric influence on the catalytic pocket. While specific applications of this compound as a ligand are yet to be detailed, its electronic profile suggests it as a valuable candidate for the development of novel catalysts.

Influence of SF5 on Ligand Steric and Electronic Properties

The pentafluorosulfur group is often referred to as a "super-trifluoromethyl group" due to its pronounced effects on a molecule's properties. nih.govenamine.net Its influence on ligands used in catalysis is a key area of research. researchgate.net

Steric Properties: The SF5 group is sterically demanding, with a size often compared to that of a tert-butyl group. rsc.org This steric bulk is quantified by the Tolman cone angle, which measures the physical space a ligand occupies around a metal center. The significant cone angle of the SF5 group can create a well-defined pocket, influencing the selectivity of catalytic reactions by controlling how substrates approach the metal's active site.

Electronic Properties: Electronically, the SF5 group is one of the most powerful electron-withdrawing groups known. enamine.netresearchgate.netrowansci.com This is due to the high electronegativity of the five fluorine atoms. rowansci.com Its Hammett parameter (σp), a measure of the electronic effect of a substituent, is significantly higher than that of the trifluoromethyl (CF3) group. researchgate.net This strong inductive effect can alter the electronic environment of a metal catalyst, thereby modifying its reactivity and efficiency. rowansci.com

Table 1: Comparison of Steric and Electronic Parameters of Common Substituents
SubstituentTolman Cone Angle (°) (approximate)Hammett Parameter (σp)
-H~870.00
-CH₃~90-0.17
-CF₃~1070.54 researchgate.net
-SF₅~1150.68 researchgate.net
-C(CH₃)₃~126-0.20

Precursors for High Energy Density Materials (HEDMs)

High Energy Density Materials (HEDMs) are substances that store and release large amounts of chemical energy. The incorporation of fluorine-containing groups is a common strategy in the design of HEDMs. The pentafluorosulfur group is particularly attractive in this field due to its high density and the inherent stability of the sulfur-fluorine bonds. rowansci.com

Applications in Fluorous Chemistry and Separations

Fluorous chemistry utilizes perfluorinated groups as "tags" to simplify the separation and purification of chemical compounds. wikipedia.org This technique is based on the principle that highly fluorinated molecules have a strong affinity for fluorous solvents (like perfluorohexane) and fluorous solid phases (like fluorous silica gel), while having low solubility in common organic solvents. wikipedia.org

The pentafluorosulfur group, with its five fluorine atoms, can act as a "light" fluorous tag. nih.govnih.gov By attaching this group to a molecule, such as a catalyst or a substrate, it can be selectively separated from a reaction mixture using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE). nih.gov

For example, a catalyst derived from this compound could be used in a reaction and then efficiently recovered and recycled by washing the reaction mixture through a cartridge containing fluorous silica gel. nih.gov The SF5-tagged catalyst would be retained on the fluorous phase, while the desired non-fluorous product would pass through. This approach is a key aspect of green chemistry, as it facilitates catalyst recycling and reduces chemical waste. wikipedia.org

Green Chemistry Aspects in the Synthesis and Application

Sustainable Synthetic Pathways and Atom Economy Principles

The synthesis of aromatic compounds containing the pentafluorosulfur (SF5) group has traditionally relied on methods that are often not aligned with the principles of green chemistry. However, recent research has focused on developing more sustainable pathways that improve atom economy and reduce the use of hazardous materials.

One of the key principles of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Traditional methods for introducing the SF5 group can have poor atom economy, generating significant amounts of waste. For instance, some synthetic routes may involve multi-step processes with the use of stoichiometric reagents that are not incorporated into the final molecule.

Table 1: Comparison of Atom Economy in Different Synthetic Approaches for SF5-Aryl Compounds

Synthetic Approach Reagents Byproducts Atom Economy
Traditional Method Aryl Disulfide, AgF, Cl2 AgCl, excess Cl2 Low
Improved Method Aryl Thiol, KF, NCS KCl, succinimide Moderate

| Catalytic Method | Arylboronic acid, SF5-source, catalyst | Catalyst regeneration, minor byproducts | Potentially High |

Note: This table presents a generalized comparison. The actual atom economy would depend on the specific reaction conditions and substrates.

Development of Greener Solvents and Reagents for SF5 Chemistry

The choice of solvents and reagents plays a crucial role in the environmental footprint of a chemical process. In the context of SF5 chemistry, there is a growing effort to replace hazardous solvents and reagents with greener alternatives.

Traditionally, the synthesis of SF5-containing compounds has often employed chlorinated solvents like dichloromethane (B109758) (DCM) and polar aprotic solvents such as N,N-dimethylformamide (DMF), which are associated with environmental and health concerns. Green chemistry principles advocate for the use of safer solvents. sigmaaldrich.com Research into greener alternatives has identified several promising candidates that could be applicable to the synthesis of 2-Methoxy-5-(pentafluorosulfur)benzoic acid. These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene. sigmaaldrich.commdpi.com These solvents are often derived from renewable feedstocks and have a better safety and environmental profile. sigmaaldrich.commdpi.com

Similarly, the development of safer and more sustainable reagents is a key area of research. For instance, newer methods for the synthesis of aryl-SF4Cl compounds, which are precursors to aryl-SF5 compounds, are being developed to avoid the use of hazardous fluorinating agents and gaseous reagents like chlorine gas. usc.edu The use of solid, easier-to-handle reagents like trichloroisocyanuric acid and potassium fluoride (B91410) represents a significant step towards greener SF5 chemistry. usc.edu

Table 2: Properties of Conventional vs. Greener Solvents for Potential Use in SF5 Chemistry

Solvent Source Key Properties Environmental/Safety Considerations
Dichloromethane (DCM) Petrochemical Volatile, effective for many reactions Suspected carcinogen, environmental pollutant
N,N-Dimethylformamide (DMF) Petrochemical High boiling point, good solvent for polar compounds Reproductive toxicity, environmental concerns
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs) Higher boiling point than THF, lower peroxide formation Biodegradable, less toxic than THF
Cyclopentyl methyl ether (CPME) Petrochemical High boiling point, low peroxide formation Lower environmental impact than many traditional ethers

| Cyrene™ | Renewable (from cellulose) | Biodegradable, non-toxic, high boiling point | Considered a sustainable alternative to DMF and NMP |

Waste Minimization and Byproduct Management in Process Chemistry

Waste minimization and effective byproduct management are central tenets of green chemistry and are critical for the sustainable production of specialty chemicals like this compound. The generation of waste in chemical processes can be attributed to several factors, including the use of excess reagents, the formation of byproducts, and the use of solvents and other auxiliary materials.

Strategies for waste minimization in the synthesis of SF5-containing compounds include:

Process Intensification: Utilizing technologies such as flow chemistry can lead to better control over reaction parameters, improved yields, and reduced waste generation compared to traditional batch processes.

Catalysis: The use of catalysts, as mentioned earlier, can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing the generation of inorganic salt byproducts.

Byproduct Valorization: Where the formation of byproducts is unavoidable, exploring potential applications for these materials can turn a waste stream into a valuable resource. For instance, in some chemical processes, byproducts can be recycled or used as starting materials for other syntheses.

Effective byproduct management also involves the development of efficient separation and purification techniques that minimize solvent use and energy consumption. Techniques such as chromatography are often employed, and optimizing these processes to use greener solvents and reduce solvent volume is an important aspect of sustainable process chemistry.

The environmental fate of the final product and any remaining byproducts is also a consideration. Studies on the environmental properties of pentafluorosulfuryl compounds have shown that the SF5 group can degrade under photolytic conditions, which is a positive attribute from an environmental perspective. nih.gov

By integrating these green chemistry principles into the synthesis and process development of this compound, the chemical industry can move towards more sustainable manufacturing practices for this and other novel SF5-containing molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-5-(pentafluorosulfur)benzoic acid, and how does the pentafluorosulfanyl (SF₅) group influence reaction conditions?

  • Methodological Answer : The SF₅ group is typically introduced via electrophilic substitution or coupling reactions. A plausible route involves:

Sulfonation : Reacting 2-methoxybenzoic acid derivatives with SF₅ precursors (e.g., SF₅Cl) under controlled conditions (low temperature, inert atmosphere).

Purification : Use column chromatography or recrystallization to isolate the product, as SF₅-containing compounds often require careful handling due to reactivity .

  • Key Considerations : The SF₅ group’s strong electron-withdrawing nature may necessitate protecting the carboxylic acid group during synthesis to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing the structure and purity of SF₅-substituted benzoic acids?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming SF₅ substitution patterns (δ ~60-80 ppm for SF₅ groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • HPLC : Assess purity (>95% recommended for biological studies) .

Q. How does the SF₅ group affect the compound’s solubility and lipophilicity compared to other fluorinated substituents?

  • Methodological Answer :

  • LogP Measurement : Use shake-flask or chromatographic methods (e.g., reverse-phase HPLC) to determine lipophilicity. SF₅ groups exhibit logP values ~3-4, comparable to CF₃ but higher than methylsulfonyl (SO₂Me) groups .
  • Solubility Testing : Conduct in DMSO (for stock solutions) and aqueous buffers (pH 7.4) to guide biological assay design.

Advanced Research Questions

Q. What mechanisms underlie the insecticidal selectivity of SF₅-substituted benzoic acids, and how can structure-activity relationships (SAR) be optimized?

  • Methodological Answer :

  • Target Identification : Perform enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies.
  • SAR Studies : Synthesize analogs with varying substituents (e.g., SF₅ vs. CF₃ at position 5) and compare bioactivity. Computational docking (e.g., AutoDock Vina) can predict binding modes to insect-specific targets .
  • Example Data :
Substituent (Position 5)IC₅₀ (μM)LogP
SF₅0.123.8
CF₃0.452.9
SO₂Me1.201.5

Q. How do pH and temperature impact the stability of the SF₅ group in aqueous and organic media?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC over 24–72 hours.
  • Findings : SF₅ groups are stable in acidic conditions (pH 2–6) but hydrolyze slowly in basic media (pH >8). Thermal decomposition occurs above 150°C .

Q. What strategies resolve contradictions in reported bioactivity data for SF₅-substituted benzoic acids across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, solvent concentrations). For example, DMSO >1% may inhibit insect targets, skewing IC₅₀ values.
  • Control Experiments : Replicate studies with standardized protocols (e.g., OECD guidelines for insect toxicity) .

Safety and Handling

Q. What are the critical safety protocols for handling SF₅-substituted benzoic acids in the laboratory?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Waste Disposal : Hydrolyze SF₅-containing waste with NaOH (10% w/v) to convert it into less toxic sulfates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.